molecular formula C8H5BrN2O B11797172 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B11797172
M. Wt: 225.04 g/mol
InChI Key: CXZJORQGBPDWGM-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H5BrN2O. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a bromine atom at the 5-position and an aldehyde group at the 2-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by formylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Scientific Research Applications

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: The compound is investigated for its potential as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-azaindole: Similar structure but lacks the aldehyde group.

    5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the pyrrole ring.

    1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Similar structure but lacks the bromine atom

Uniqueness

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows for diverse chemical modifications and applications. Its dual functionality makes it a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11)

InChI Key

CXZJORQGBPDWGM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)C=O

Origin of Product

United States

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